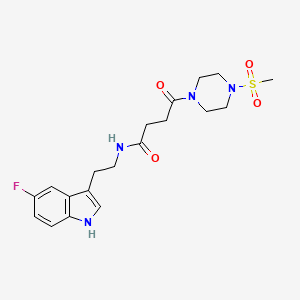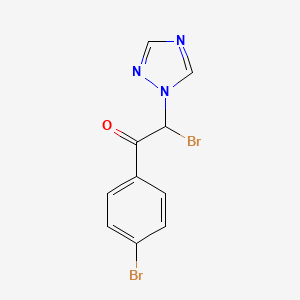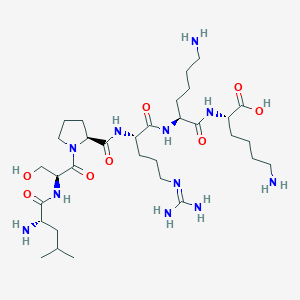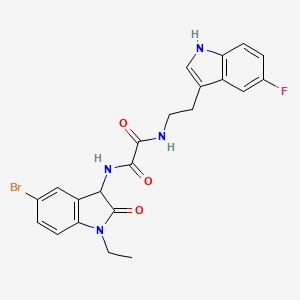silane CAS No. 917871-21-7](/img/structure/B12623622.png)
[(3-Ethylnon-1-en-1-yl)oxy](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Ethylnon-1-en-1-yl)oxysilane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and an ethylnon-1-en-1-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethylnon-1-en-1-yl)oxysilane typically involves the reaction of 3-ethylnon-1-en-1-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate silyl ether, which is then purified to obtain the desired product. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane
Temperature: Room temperature
Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of (3-Ethylnon-1-en-1-yl)oxysilane may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Ethylnon-1-en-1-yl)oxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The ethylnon-1-en-1-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Catalysts such as palladium or platinum complexes.
Major Products Formed
Oxidation: Silanols, siloxanes
Reduction: Various silanes
Substitution: Functionalized silanes with diverse applications
Applications De Recherche Scientifique
(3-Ethylnon-1-en-1-yl)oxysilane has several applications in scientific research:
Organic Synthesis:
Materials Science: Employed in the preparation of silicon-based materials with unique properties, such as hydrophobic coatings and advanced composites.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a precursor for bioactive silicon-containing compounds.
Industry: Utilized in the production of specialty chemicals and as a component in the formulation of high-performance materials.
Mécanisme D'action
The mechanism by which (3-Ethylnon-1-en-1-yl)oxysilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, carbon, and other elements, enabling the compound to participate in diverse chemical reactions. The pathways involved include:
Formation of Silanols: Through hydrolysis or oxidation reactions.
Substitution Reactions: Facilitated by the presence of the ethylnon-1-en-1-yloxy group, which can be replaced by other functional groups.
Comparaison Avec Des Composés Similaires
(3-Ethylnon-1-en-1-yl)oxysilane can be compared with other similar compounds, such as:
(But-3-en-1-yl)oxysilane: Similar structure but with a butenyl group instead of an ethylnon-1-en-1-yloxy group.
(Prop-2-yn-1-yloxysilane: Contains a propynyl group, leading to different reactivity and applications.
(Phenyl)oxysilane: Features a phenyl group, which imparts distinct chemical properties.
The uniqueness of (3-Ethylnon-1-en-1-yl)oxysilane lies in its specific combination of the ethylnon-1-en-1-yloxy group and the trimethylsilyl moiety, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
917871-21-7 |
|---|---|
Formule moléculaire |
C14H30OSi |
Poids moléculaire |
242.47 g/mol |
Nom IUPAC |
3-ethylnon-1-enoxy(trimethyl)silane |
InChI |
InChI=1S/C14H30OSi/c1-6-8-9-10-11-14(7-2)12-13-15-16(3,4)5/h12-14H,6-11H2,1-5H3 |
Clé InChI |
LLWBQKVJOIGFLA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CC)C=CO[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Hydroxy-3-[(2-hydroxyethyl)(propyl)amino]propane-1-sulfonic acid](/img/structure/B12623541.png)
![5,7-Diethyl-2',2',6',6'-tetramethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4'-piperidine]-6-ol](/img/structure/B12623553.png)
![(3Z)-3-[(3-Ethynylphenyl)imino]-5-(phenylethynyl)-2-benzofuran-1(3H)-one](/img/structure/B12623554.png)

![1-[2-(4-Methoxyphenyl)ethyl]-4,5-diphenyl-1H-imidazol-2-amine](/img/structure/B12623557.png)
![3-Phenyl-6-(5-phenyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12623559.png)
![4-Ethoxy-6-(2-fluoropyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12623565.png)

![4'-Heptyl[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B12623579.png)
![{2-[(2,3-Dichlorophenyl)methylidene]cyclopropyl}methanol](/img/structure/B12623592.png)

![N-[(4-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B12623604.png)


